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4-(1H-Tetrazol-1-YL)-1,2-benzenediamine

Cat. No.: B1608679
CAS No.: 944663-31-4
M. Wt: 176.18 g/mol
InChI Key: GVEGLPUNQUIOEO-UHFFFAOYSA-N
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Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Synthesis and Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent structural motif in modern chemical sciences. nih.gov Although not found in nature, its unique physicochemical properties have rendered it invaluable, particularly in medicinal chemistry. lifechemicals.com A key feature of the 5-substituted 1H-tetrazole moiety is its function as a metabolically stable bioisostere of the carboxylic acid group. nih.govacs.org This is attributed to its similar pKa, planar structure, and delocalized electron system, which allows it to mimic the interactions of a carboxylate group with biological receptors while often improving pharmacokinetic properties like lipophilicity and metabolic resistance. nih.gov

Consequently, the tetrazole scaffold is a component of numerous FDA-approved drugs with a wide array of therapeutic applications, including antihypertensive agents like Losartan (B1675146), antibacterial drugs such as Cefotiam, and antiviral compounds. lifechemicals.comacs.orgresearchgate.net Beyond bioisosterism, 1,5-disubstituted tetrazoles can act as mimics for the cis-amide bond, a crucial feature in the design of peptidomimetics. acs.org The high nitrogen content and enthalpy of formation also make tetrazole derivatives useful in materials science, where they are investigated as components of gas generators and high-energy density materials. acs.orgnih.gov The versatility and broad applicability of tetrazoles ensure their continued importance as a privileged scaffold in drug discovery and advanced materials development. nih.govresearchgate.net

Role of Diamine Scaffolds, particularly o-Phenylenediamine (B120857), in Organic Synthesis and Coordination Chemistry

Diamine scaffolds, especially aromatic diamines, are fundamental building blocks in organic synthesis. Among them, o-phenylenediamine (OPD), or benzene-1,2-diamine, is a particularly versatile precursor for a multitude of heterocyclic compounds. wikipedia.org Its ability to undergo condensation reactions with a wide range of electrophiles, such as aldehydes, ketones, and carboxylic acids (or their derivatives), provides direct and efficient routes to valuable chemical structures. wikipedia.orgresearchgate.net For instance, reaction with carboxylic acids or their equivalents yields 2-substituted benzimidazoles, a core structure in many pharmaceuticals, including fungicides like benomyl (B1667996) and fuberidazole. wikipedia.org Similarly, condensation with nitrous acid produces benzotriazole, a well-known corrosion inhibitor, while reaction with α-dicarbonyl compounds leads to quinoxalines. wikipedia.orgwisdomlib.org

In the realm of coordination chemistry, o-phenylenediamine is a crucial ligand precursor. calpaclab.com It can coordinate directly with metal ions or, more commonly, be used to synthesize more complex multidentate ligands, such as Schiff bases formed by condensation with salicylaldehyde. wikipedia.org These ligands form stable complexes with a variety of transition metals, which have applications in catalysis and materials science. wisdomlib.orgrsc.orgrsc.org The rich reactivity of the o-phenylenediamine scaffold makes it an indispensable tool for constructing complex molecular architectures. manavchem.com

Research Rationale for Investigating 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine as a Model Compound and Synthetic Intermediate

The rationale for investigating this compound stems from the strategic combination of the two powerful chemical moieties within a single molecule. This compound serves as an ideal model for exploring the synergistic or novel properties that arise from the fusion of a pharmacologically relevant tetrazole ring with a synthetically versatile o-phenylenediamine scaffold.

The presence of the o-diamine group offers a reactive handle for a wide range of chemical transformations. It can be readily converted into benzimidazoles, quinoxalines, or other fused heterocyclic systems. This makes this compound a highly valuable synthetic intermediate. By using this compound as a starting material, the tetrazole unit can be incorporated into larger, more complex molecules designed for specific applications. For example, cyclocondensation could lead to novel tetrazole-substituted benzimidazole (B57391) derivatives for screening as potential bioactive agents.

Furthermore, the three nitrogen atoms of the diamine and tetrazole groups present multiple coordination sites, suggesting that the compound could function as a unique multidentate ligand for creating novel metal complexes with interesting catalytic or material properties. Investigating this model compound allows researchers to develop synthetic methodologies and understand the electronic and steric interplay between the electron-rich diamine and the unique tetrazole heterocycle, paving the way for the rational design of new functional materials and pharmaceutical candidates. An improved route for synthesizing related 5-methyl-1H-tetrazol-1-yl substituted benzenamines has been reported, highlighting the interest in this class of compounds as precursors to bioactive molecules. amazonaws.com

Potential Synthetic and Characterization Data

While specific peer-reviewed articles detailing the synthesis and full characterization of this compound are not widely documented, its synthesis can be projected from established methods. Characterization can be predicted based on its functional groups.

Plausible Synthetic Route

A likely synthetic pathway would involve a multi-step process starting from commercially available 4-chloro-2-nitroaniline (B28928) or 1,2-dichloro-4-nitrobenzene. A common method for tetrazole formation is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. However, for N-aryl tetrazoles, a common route involves the reaction of an aniline (B41778) with triethyl orthoformate and sodium azide, or the cyclization of an N-aryl imidoyl azide. A plausible route for the title compound could begin with the reduction of one nitro group of 1,2-dinitro-4-(1H-tetrazol-1-yl)benzene, or more likely, the catalytic reduction of a nitro-substituted precursor like 4-(1H-tetrazol-1-yl)-2-nitroaniline. The reduction of a nitro group in the presence of a tetrazole ring using reagents like sodium borohydride (B1222165) (NaBH₄) has been successfully demonstrated for analogous compounds. amazonaws.com

Predicted Spectroscopic Data

The identity and purity of the compound would be confirmed by standard spectroscopic techniques. The table below outlines the predicted data based on the analysis of its functional groups and data from similar compounds like 4-(1H-tetrazol-1-yl)aniline. amazonaws.comnih.gov

Technique Functional Group Predicted Observation
FT-IR (cm⁻¹)Aromatic N-H (Amine)Two bands in the range of 3450-3250 (asymmetric & symmetric stretch)
Aromatic C-HStretch around 3100-3000
C=N / N=N (Tetrazole)Absorptions in the 1620-1450 region
C-N StretchStrong absorption around 1350-1250
¹H NMR (ppm)-NH₂ ProtonsA broad singlet around 4.0-5.5 (can exchange with D₂O)
Tetrazole C-H ProtonA sharp singlet at a downfield chemical shift, likely > 9.0
Aromatic ProtonsThree signals in the aromatic region (approx. 6.5-8.0), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring
¹³C NMR (ppm)Aromatic CarbonsSignals in the range of 110-150
Tetrazole CarbonA signal in the range of 150-160
Mass Spec. (m/z)Molecular Ion [M]⁺Expected at approximately 189.0865, corresponding to the formula C₇H₉N₅⁺

Disclaimer: The data in this table is predictive and not based on published experimental results for the title compound. It is intended for illustrative purposes based on established spectroscopic principles.

Thermal Properties

Tetrazole-containing compounds are known for their high thermal stability, which is a result of the aromaticity and high nitrogen content of the ring. nih.gov It is expected that this compound would exhibit significant thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would likely show a high melting point followed by decomposition at a significantly higher temperature, a characteristic feature of many energetic materials and stable heterocyclic compounds. nih.govresearchgate.net The decomposition would likely proceed via the loss of nitrogen gas, a common fragmentation pathway for tetrazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N6 B1608679 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine CAS No. 944663-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(tetrazol-1-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEGLPUNQUIOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406402
Record name 4-(tetrazol-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944663-31-4
Record name 4-(tetrazol-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1h Tetrazol 1 Yl 1,2 Benzenediamine and Its Analogs

Strategies for Tetrazole Ring Construction

The formation of the tetrazole ring is a cornerstone of synthesizing the target compound and its analogs. Key strategies include [3+2] cycloaddition reactions, multicomponent approaches, and the use of heterogeneous catalysts to create 1-substituted tetrazoles.

Exploration of [3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction, specifically between a nitrile and an azide (B81097), is the most conventional and widely employed method for constructing the 5-substituted 1H-tetrazole ring. thieme-connect.comacs.org This reaction is fundamentally a 1,3-dipolar cycloaddition. thieme-connect.com The process typically involves activating the nitrile with a Lewis or Brønsted acid, which facilitates the nucleophilic attack by the azide anion. youtube.com The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring. youtube.com

Various catalysts have been developed to improve the efficiency and scope of this reaction. Zinc salts, for instance, are effective catalysts for the addition of sodium azide to a broad range of nitriles in water, including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org Research has also demonstrated the efficacy of cobalt(II) complexes in catalyzing the [3+2] cycloaddition under homogeneous conditions.

A significant advancement in this area is the use of microwave irradiation, which can dramatically shorten reaction times and improve yields. For example, the reaction of nitriles with sodium azide and triethylammonium (B8662869) chloride in nitrobenzene (B124822) under microwave heating produces 5-substituted tetrazoles in good yields, even for sterically hindered substrates. organic-chemistry.org

Table 1: Catalysts in [3+2] Cycloaddition for Tetrazole Synthesis

Catalyst SystemSubstrate ScopeKey AdvantagesReference
Zinc Salts (e.g., ZnCl₂)Aromatic, alkyl, vinyl nitrilesEffective in water, broad scope organic-chemistry.org
Yb(OTf)₃Amines, triethyl orthoformate, NaN₃Good yields for 1-substituted tetrazoles organic-chemistry.org
Pt NPs@ACAryl and heteroaryl nitrilesHigh yields, short reaction times with microwave thieme-connect.com
Fe₃O₄@chitinAlkanenitriles, benzonitrilesMagnetically separable, reusable, solvent-free conditions thieme-connect.com

Multicomponent Reaction Approaches, including Ugi-Azide Variants, for Diverse Tetrazole Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient pathway to complex molecules from simple starting materials in a single step. For tetrazole synthesis, the Ugi-azide reaction is a prominent example. nih.gov This is a four-component reaction (4CR) that typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). acs.org

The reaction mechanism proceeds through the initial condensation of the amine and aldehyde to form an imine. acs.org The imine is protonated by hydrazoic acid (formed in situ) to generate an iminium ion. This is followed by a nucleophilic α-addition of the isocyanide to the iminium ion, creating a nitrilium ion intermediate. Finally, this intermediate is trapped by the azide anion, which then undergoes a 1,5-dipolar electrocyclization to yield the 1,5-disubstituted-1H-tetrazole product. acs.org The Ugi-azide process is highly valued for its ability to quickly generate libraries of structurally diverse tetrazole derivatives by simply varying the starting components. acs.orgresearchgate.net

Another relevant MCR is the three-component synthesis of 1-substituted 5-aminotetrazoles. This method combines an amine, an isothiocyanate, and sodium azide, often promoted by a thiophilic metal salt like bismuth nitrate, to produce the target compounds with high regioselectivity. acs.org

Table 2: Examples of Ugi-Azide Reaction Conditions

ComponentsConditionsProduct TypeKey FeaturesReference
Aryl-ethanamines, Aldehydes, Isocyanides, TMSN₃MeOH, Room Temperature1,5-disubstituted-1H-tetrazolesCatalyst-free, mild conditions, high yields (70-94%) acs.org
Amines, Phenyl isothiocyanate, NaN₃Bi(NO₃)₃·5H₂O, Microwave1-Substituted 5-aminotetrazolesHigh regioselectivity, rapid (2 min), high yields acs.org
Cyclic imines, Isocyanides, TMSN₃MeOH, Room TemperatureTetrazole-derived cyclic aminesDirect preparation of organocatalyst precursors researchgate.net

Heterogeneous Catalysis in the Preparation of 1-Substituted Tetrazoles

The use of heterogeneous catalysts in tetrazole synthesis aligns with the principles of green chemistry, offering advantages such as catalyst stability, easy recovery, and reusability. acs.orgorganic-chemistry.org Several nano-catalytic systems have been developed for the synthesis of 1-substituted and 5-substituted tetrazoles.

One notable example is a silver/sodium borosilicate nanocomposite (ASBN), prepared using a plant extract as a reducing and stabilizing agent. acs.orgorganic-chemistry.org This novel heterogeneous catalyst effectively promotes the cycloaddition of various aryl amines with sodium azide and triethyl orthoformate under solvent-free conditions at 120 °C to produce 1-substituted tetrazoles in good to excellent yields. acs.orgorganic-chemistry.org The catalyst can be recovered by simple centrifugation and reused for multiple cycles without a significant drop in activity. organic-chemistry.org

Other effective heterogeneous catalysts include:

Fe₃O₄@PMO–ICS–ZnO: Zinc oxide nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used for the synthesis of 5-substituted-1H-tetrazoles from aldehydes, malononitrile, and sodium azide in ethanol. This system allows for easy magnetic separation and reuse. nih.gov

Fe₃O₄/HT-NH₂-Cu(II) NPs: A copper(II) complex on a magnetic hydrotalcite support catalyzes the one-pot synthesis of 1-substituted-1H-tetrazoles from anilines, triethyl orthoformate, and sodium azide. youtube.com

Nano-TiCl₄·SiO₂: This catalyst has been successfully used in the reaction between benzonitrile (B105546) and sodium azide to produce 5-phenyl-1H-tetrazole in high yield. thieme-connect.com

These examples underscore the trend towards developing robust and environmentally benign catalytic systems for tetrazole synthesis.

Approaches for Benzenediamine Moiety Incorporation and Functionalization

The synthesis of the target molecule requires the formation of a 1,2-benzenediamine (o-phenylenediamine) core substituted at the 4-position with the pre-formed tetrazole ring. This can be achieved either by starting with a pre-functionalized o-phenylenediamine (B120857) or by introducing the amino groups sequentially onto a tetrazole-substituted benzene (B151609) ring.

Condensation Reactions Utilizing o-Phenylenediamine Derivatives

Condensation reactions of o-phenylenediamine and its derivatives are fundamental for building fused heterocyclic systems, particularly benzimidazoles, which are structural analogs of interest. Typically, o-phenylenediamine is condensed with aldehydes or carboxylic acids. google.comacs.org While not a direct route to 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine, these reactions illustrate the core reactivity of the diamine moiety.

A plausible synthetic route to the target compound could involve the condensation of a 4-substituted-o-phenylenediamine. For example, starting with 3,4-diaminobenzonitrile , the nitrile group can be converted to a 5-substituted-1H-tetrazole ring via a [3+2] cycloaddition with sodium azide. thieme-connect.com This would yield 5-(3,4-diaminophenyl)-1H-tetrazole , an isomer of the target compound.

To obtain the specific 1-substituted tetrazole isomer, one could start with an appropriate aniline (B41778). The reaction of anilines with triethyl orthoformate and sodium azide is a known method for producing 1-substituted tetrazoles. organic-chemistry.orgresearchgate.net Therefore, a potential precursor for the target molecule is 4-amino-2-nitroaniline . This compound could undergo tetrazole formation at the 4-amino position, followed by the reduction of the nitro group at the 2-position to yield the final 1,2-diamine structure.

Sequential Functionalization Strategies for Substituted Benzenediamines

Sequential functionalization provides a powerful strategy for constructing highly substituted benzene rings with precise control over the position of each group. The synthesis of this compound can be envisioned through a multi-step sequence starting from a simple benzene derivative.

A logical and effective pathway involves the following key steps:

Nitration: Begin with a suitable aniline, such as p-nitroaniline.

Tetrazole Formation: Convert the amino group of p-nitroaniline into a 1H-tetrazole ring. This is achieved by reacting it with triethyl orthoformate and sodium azide, yielding 1-(4-nitrophenyl)-1H-tetrazole . organic-chemistry.orgresearchgate.netmdpi.com

Second Nitration: Introduce a second nitro group onto the benzene ring. Due to the meta-directing nature of both the existing nitro group and the tetrazole ring, nitration of 1-(4-nitrophenyl)-1H-tetrazole is expected to place the new nitro group at the 2-position (ortho to the first nitro group). This would produce 1-(2,4-dinitrophenyl)-1H-tetrazole .

Reduction: The final step is the selective reduction of both nitro groups to amino groups. This can be accomplished using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation (e.g., H₂ over Pd/C). quora.com This reduction converts 1-(2,4-dinitrophenyl)-1H-tetrazole into the final target compound, This compound .

This sequential approach allows for the methodical construction of the complex substitution pattern required for the target molecule, relying on well-established and reliable organic transformations.

Green Chemistry Principles in Synthetic Route Development for Tetrazole Derivatives

The synthesis of tetrazole derivatives, a critical class of compounds in medicinal chemistry, is progressively incorporating green chemistry principles to mitigate environmental impact and enhance safety. jchr.orgjchr.orgrsc.org The development of eco-friendly synthetic methods aims to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

A primary focus of green synthesis for tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide source. jchr.orgjchr.org Traditional methods often employed highly toxic and explosive reagents like hydrazoic acid. Modern approaches prioritize safer azide sources, such as sodium azide in combination with catalysts or trimethylsilyl azide, which is considered a safer alternative to metal azides. beilstein-journals.org

The choice of solvent is another cornerstone of green synthetic design. Research has demonstrated the efficacy of using water, a benign and abundant solvent, for tetrazole synthesis. beilstein-journals.org In some cases, a biphasic system of toluene (B28343) and water has led to quantitative product formation. beilstein-journals.org Other green solvents like dimethyl sulfoxide (B87167) (DMSO) have also been used effectively, sometimes in combination with catalysts like copper sulfate (B86663) pentahydrate, to achieve high yields in a one-pot process. jchr.orgjchr.org

Energy consumption is also a key consideration. The use of microwave irradiation has emerged as a significant green technique in tetrazole synthesis. beilstein-journals.orgnih.gov Microwave-assisted reactions often lead to dramatic reductions in reaction time, increased yields, and can enable reactions that are inefficient under conventional heating. beilstein-journals.orgnih.gov This method aligns with the green chemistry principle of designing for energy efficiency.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogs to ensure high yields and purity. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of tetrazoles often involves the cycloaddition of an azide to a nitrile. The choice of catalyst can significantly influence the reaction's efficiency. For instance, in the synthesis of 5-substituted 1H-tetrazoles, various copper catalysts have been compared, with copper sulfate pentahydrate (CSPH) in DMSO demonstrating superior performance, achieving yields as high as 95%. jchr.org

The solvent system plays a pivotal role in reaction outcomes. While various organic solvents can be used, the push towards greener chemistry has led to the exploration of alternatives. For example, in a model Passerini-tetrazole reaction, using water as a solvent under microwave conditions provided a promising yield of 52%, whereas other solvents resulted in only trace product formation. beilstein-journals.org The optimization of a biphasic solvent system, such as toluene/water (9:1), has been shown to lead to quantitative product formation with a 90% isolated yield in certain tetrazole syntheses. beilstein-journals.org

Temperature and reaction time are intrinsically linked to yield and reaction efficiency. Microwave-assisted synthesis has proven particularly effective for optimizing these parameters. In the synthesis of (E)-ethyl 2-chloro-2-(arylimino)acetates, a key intermediate for some tetrazole derivatives, conventional heating resulted in long reaction times and low yields. A systematic screening under microwave conditions identified the optimal conditions as 130 °C for 20 minutes, significantly improving the reaction rate and yield. nih.gov However, in other systems, increasing the temperature can lead to reduced yields, indicating that optimal conditions are highly specific to the particular reaction. beilstein-journals.org

The following tables present data from optimization studies for the synthesis of tetrazole derivatives, illustrating the impact of varying reaction conditions.

Table 1: Optimization of Reaction Conditions for a Passerini-Tetrazole Reaction

This table showcases the effect of solvent, temperature, and energy source on the yield of a model tetrazole synthesis.

EntrySolventConditionsYield (%)Reference
1WaterMicrowave, 100 °C, 30 min52 beilstein-journals.org
2Toluene/Water (9:1)Room Temp, 24 h90 beilstein-journals.org
3MethanolRoom TempTrace beilstein-journals.org
4DichloromethaneRoom Temp, 24 hModerate beilstein-journals.org

Data derived from a study on innovative tetrazole building block synthesis. beilstein-journals.org

Table 2: Catalyst and Solvent Optimization for Tetrazole Synthesis

This table compares the effectiveness of different copper catalysts and solvents in the synthesis of 5-substituted 1H-tetrazoles.

CatalystSolventYield (%)Reference
Copper Sulfate Pentahydrate (CSPH)DMSO95 jchr.org
Copper Sulfate Pentahydrate (CSPH)Water>85 jchr.org
Copper Chloride (CC)DMSO<90 jchr.org
Copper Acetate (CAC)DMSO<90 jchr.org

Data derived from a study on green synthesis of tetrazole derivatives. jchr.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms within a molecule. For 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The 1H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzenediamine ring typically appear as a complex pattern of doublets and doublet of doublets due to spin-spin coupling. The proton of the tetrazole ring is expected to resonate at a significantly downfield chemical shift, a characteristic feature of protons attached to electron-deficient heterocyclic systems. The protons of the two primary amine groups (-NH2) will appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

Based on data from structurally similar compounds, the expected chemical shifts (δ) are presented in the table below. For instance, in related phenylenediamine derivatives, aromatic protons resonate in the range of δ 6.5-7.5 ppm. core.ac.uk The tetrazole proton in 1-substituted tetrazoles often appears above δ 9.0 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Tetrazole-H~9.5 - 9.8s-
Aromatic-H (adjacent to NH2)~6.7 - 6.9d~8.5
Aromatic-H (meta to NH2)~7.2 - 7.4dd~8.5, ~2.5
Aromatic-H (ortho to tetrazole)~7.5 - 7.7d~2.5
-NH2~4.5 - 5.5 (broad)s-

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the tetrazole ring is expected to appear in the region of δ 140-150 ppm. The aromatic carbons will show a range of chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing tetrazole substituent. Carbons directly attached to the nitrogen atoms of the amine groups will be shifted upfield compared to the others.

Data from related 1,2-diaminobenzene and 1-phenyltetrazole derivatives suggest the following approximate chemical shifts. core.ac.uk

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Tetrazole-C~145
Aromatic C-NH2 (C1, C2)~135 - 145
Aromatic C-H (C5, C6)~115 - 125
Aromatic C-H (C3)~110 - 115
Aromatic C-Tetrazole (C4)~130 - 135

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra.

15N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. In this compound, there are six nitrogen atoms in distinct chemical environments: two in the primary amine groups and four in the tetrazole ring. The chemical shifts of the tetrazole nitrogens are particularly informative about the electronic structure of the ring. Studies on similar 1-substituted tetrazoles have shown that 15N chemical shifts can vary significantly depending on the substituent and the position of the nitrogen atom within the ring. acs.orgnih.gov The amine nitrogens are expected to resonate at a much higher field (lower ppm value) compared to the tetrazole nitrogens. science-and-fun.de

Nitrogen AssignmentExpected Chemical Shift Range (δ, ppm, relative to CH3NO2)
-NH2-300 to -340
Tetrazole N-1-140 to -160
Tetrazole N-2-10 to +10
Tetrazole N-3-10 to +10
Tetrazole N-4-60 to -80

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amines, the C-N bonds, the aromatic C-H and C=C bonds, and the vibrations of the tetrazole ring.

The presence of two primary amine groups gives rise to a pair of sharp bands in the 3300-3500 cm-1 region, corresponding to the symmetric and asymmetric N-H stretching vibrations. orgchemboulder.comrockymountainlabs.com The tetrazole ring exhibits characteristic stretching and bending vibrations in the fingerprint region (below 1500 cm-1). researchgate.net

Vibrational ModeExpected Frequency Range (cm-1)Intensity
N-H Stretch (asymmetric and symmetric)3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=C Aromatic Ring Stretch1580 - 1620Medium
N-H Bend (scissoring)1590 - 1650Medium
Tetrazole Ring Stretch1400 - 1500Medium
C-N Stretch (aromatic amine)1250 - 1350Strong
Tetrazole Ring Vibrations900 - 1200Medium-Strong
Aromatic C-H Out-of-Plane Bend750 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the benzene (B151609) ring and the tetrazole ring. The presence of the amino groups, which are strong auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The conjugation between the benzene ring and the tetrazole ring will also influence the position and intensity of the absorption bands.

For related aromatic amines and tetrazole-substituted aromatic compounds, π→π* transitions are typically observed in the 250-350 nm range. ijermt.orgresearchgate.net

Electronic TransitionExpected Absorption Maximum (λmax, nm)Solvent
π→π* (Benzene Ring)~280 - 320Ethanol/Methanol
π→π* (Tetrazole Ring/Conjugated System)~240 - 260Ethanol/Methanol

Mass Spectrometry (MS) for Molecular Weight Corroboration and Fragmentation Pathway Analysis

The molecular weight of this compound (C₇H₈N₆) is 176.19 g/mol . In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak [M]⁺• would be expected at m/z 176.

The fragmentation of tetrazole-containing compounds is often characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. nih.govrsc.org This would result in a significant fragment ion peak at m/z 148. Subsequent fragmentation could involve the cleavage of the bond between the benzene ring and the remaining heterocyclic moiety.

The phenylenediamine portion of the molecule also contributes to the fragmentation pattern. For instance, 1,2-benzenediamine itself can undergo fragmentation, and its patterns could be superimposed on those of the tetrazole-derived fragments. nist.gov

A proposed, though not experimentally verified, fragmentation table is presented below.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

m/z (Proposed)Ion FormulaFragment LostNotes
176[C₇H₈N₆]⁺•-Molecular Ion
148[C₇H₈N₄]⁺•N₂Loss of nitrogen from the tetrazole ring
120[C₆H₆N₃]⁺CH₂N₃Cleavage of the phenyl-tetrazole bond after initial N₂ loss
108[C₆H₈N₂]⁺•CHN₄Cleavage leading to the phenylenediamine radical cation

X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis

As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state molecular architecture and crystal packing is unavailable.

However, analysis of crystal structures of similar tetrazole derivatives provides insights into the likely structural characteristics. For instance, in related compounds like 4-(1H-tetrazol-5-yl)benzoic acid monohydrate and 4-(1H-tetrazol-5-yl)benzene-1,3-diol, the tetrazole and benzene rings are often nearly coplanar. nih.govnih.gov The planarity is influenced by the electronic interactions between the aromatic systems.

The crystal packing in such molecules is typically dominated by a network of intermolecular hydrogen bonds. nih.govnih.govnih.gov The amine groups of the benzenediamine moiety and the nitrogen atoms of the tetrazole ring are strong candidates for hydrogen bond donors and acceptors, respectively. It is highly probable that these interactions would play a crucial role in the three-dimensional supramolecular assembly of this compound.

A table summarizing the expected crystallographic parameters, based on analogous structures, is provided below for theoretical consideration.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/SystemRationale/Comparison
Crystal SystemMonoclinic or OrthorhombicCommon for similar aromatic tetrazole compounds. nih.govnih.govnih.gov
Space GroupP2₁/c or similar centrosymmetric groupFrequently observed for this class of molecules. mdpi.com
Hydrogen BondingN-H···N interactionsExpected between the amine hydrogens and tetrazole nitrogens. nih.gov
π–π StackingPresentLikely between adjacent benzene and/or tetrazole rings. nih.gov
Dihedral Angle (Benzene-Tetrazole)VariableDependent on substituent effects and packing forces.

It must be reiterated that the data presented in this section is based on theoretical predictions and analysis of related compounds, as direct experimental data for this compound is not currently available in published literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure Calculations and Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) to calculate the electronic structure or optimize the geometry of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine were identified. DFT is a fundamental computational method used to investigate the electronic properties and equilibrium structures of molecules. Such studies on related heterocyclic compounds often employ basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. For a molecule like this compound, a DFT study would typically reveal bond lengths, bond angles, and dihedral angles, providing a foundational 3D model of the molecule's most stable conformation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no available studies that report predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational (infrared) frequencies for this compound. The prediction of such spectroscopic data is a common application of computational chemistry, often performed using DFT calculations. nih.govnih.gov These predictions are invaluable for confirming the identity and structure of newly synthesized compounds by comparing theoretical spectra to experimental results. For instance, DFT can calculate vibrational modes that correspond to the stretching and bending of specific bonds, which can then be assigned to peaks in an experimental IR spectrum. nih.gov Similarly, methods like Gauge-Including Atomic Orbitals (GIAO) are used with DFT to predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) for Reactivity and Stability Assessments

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not documented. This type of analysis is crucial for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net The energies and distributions of these frontier orbitals indicate the molecule's electron-donating (nucleophilic) and electron-accepting (electrophilic) sites. researchgate.net While general principles of HOMO-LUMO analysis are well-established for various heterocyclic systems, specific values for the target compound are not available.

Thermochemical Calculations and Thermodynamic Stability Evaluations

No specific thermochemical calculations or thermodynamic stability evaluations for this compound have been published. Such studies are vital for understanding the stability of a compound under different conditions and for predicting its heat of formation. These calculations are particularly important for nitrogen-rich compounds like tetrazoles, which are often investigated as energetic materials. For example, studies on related energetic materials involve calculating heats of formation to evaluate their performance and safety.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations involving this compound as a ligand are not described in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, which is fundamental in drug discovery. ajchem-a.comnih.govwalshmedicalmedia.com These simulations estimate the binding affinity and model the interactions, such as hydrogen bonds and π-stacking, between the ligand and the active site of a receptor. ajchem-a.com While numerous docking studies have been performed on various tetrazole derivatives to explore their potential as inhibitors for different biological targets, none have specifically reported on this compound. ajchem-a.comnih.gov

Reactivity and Chemical Transformations of 4 1h Tetrazol 1 Yl 1,2 Benzenediamine Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) and Tetrazole Rings

The reactivity of the 4-(1H-tetrazol-1-yl)-1,2-benzenediamine system towards substitution reactions is governed by the electronic interplay between the activating amino groups and the deactivating tetrazole ring.

Electrophilic Aromatic Substitution (SEAr): The two amino groups on the benzenediamine portion are powerful ortho-, para-directing activators for electrophilic aromatic substitution. wikipedia.org This strong activation would preferentially direct incoming electrophiles to the positions ortho and para to the amino groups, which are positions 3, 5, and 6. However, the 1H-tetrazol-1-yl substituent is known to be a deactivating, meta-directing group due to its electron-withdrawing nature. In this specific molecule, the positions are already substituted. The strong activating effect of the diamine functionality is expected to dominate, making the benzene ring highly susceptible to electrophilic attack at the available C-5 and C-6 positions. Typical SEAr reactions like nitration, halogenation, and sulfonation would likely proceed readily at these positions under mild conditions.

Cycloaddition Reactions Involving the Tetrazole Moiety as a Building Block

The tetrazole ring is not merely a passive functional group; it can actively participate in cycloaddition reactions, typically following the extrusion of molecular nitrogen (N₂) to form a highly reactive intermediate. daneshyari.com Thermally or photochemically induced decomposition of 1-substituted tetrazoles can generate nitrile imines. nih.govbeilstein-journals.orgacs.org These 1,3-dipolar species are valuable for [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govnih.gov

For this compound, this transformation would involve the cleavage of the tetrazole ring to generate a nitrile imine intermediate. This reactive species could then be trapped in situ by a suitable dipolarophile. This process represents a powerful method for ring-transformation, converting the tetrazole moiety into a different heterocyclic system while retaining the core benzenediamine structure for further functionalization. Studies on diaryltetrazoles show they can serve as photoactivatable precursors for nitrile imines, which readily react with alkenes. nih.gov While high temperatures are often required for thermal decomposition, some tetrazoles can undergo fragmentation under the influence of a Lewis acid. acs.orgresearchgate.net

Condensation Reactions of Diamine Functionalities to Form Heterocyclic Systems

The o-phenylenediamine (B120857) unit is a cornerstone in heterocyclic synthesis, readily undergoing condensation reactions with a variety of bifunctional reagents to form fused ring systems.

Schiff Base Formation

The reaction of the 1,2-diamine moiety with aldehydes or ketones leads to the formation of Schiff bases. Depending on the stoichiometry, either one or both amino groups can react. Condensation with one equivalent of an aldehyde or ketone would produce a mono-Schiff base, while two equivalents would yield a bis-imine. These reactions are often catalyzed by acid and can be carried out under various conditions, including solvent-free and microwave-assisted protocols. researchgate.netnih.govnih.govijpbms.com The resulting imines are not just final products but are also critical intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones and azetidinones. researchgate.net For example, a Schiff base can be cyclized with thioglycolic acid to form a 4-thiazolidinone (B1220212) or with chloroacetyl chloride to yield an azetidin-2-one. researchgate.net

Aldehyde/Ketone ReactantReaction ConditionsProduct TypeRef
Various aromatic aldehydesP₂O₅/SiO₂, room temp, solvent-freeSchiff Base researchgate.net
Substituted benzaldehydesEthanol, refluxSchiff Base nih.gov
Various aldehydesTHF, NaN₃Tetrazole from Schiff Base researchgate.netekb.eg
Schiff Base + Thioglycolic acidAbsolute ethanol4-Thiazolidinone researchgate.net

Benzimidazole (B57391) Annulation and Derivatives Formation

One of the most characteristic reactions of o-phenylenediamines is their condensation with a one-carbon electrophile to form the benzimidazole ring system. nih.govsemanticscholar.org This transformation, known as the Phillips benzimidazole synthesis, is highly versatile. A wide range of reagents can supply the C1 unit, including aldehydes, carboxylic acids and their derivatives (esters, anhydrides, etc.). researchgate.netenpress-publisher.com

When reacting with aldehydes, an initial Schiff base is formed, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. nih.gov Numerous catalysts and oxidants can facilitate this process. The reaction with carboxylic acids often requires heating or the use of dehydrating agents or catalysts like polyphosphoric acid or mineral acids to drive the condensation. researchgate.net The resulting product from this compound would be a 2-substituted-5(or 6)-(1H-tetrazol-1-yl)-1H-benzimidazole, a scaffold of significant interest in medicinal chemistry.

C1 SourceCatalyst/ConditionsProductRef
AldehydesVarious (e.g., Er(OTf)₃, I₂, Nano-Fe₂O₃)2-Substituted Benzimidazole nih.govmdpi.com
Carboxylic AcidsBorane-THF or heat2-Substituted Benzimidazole researchgate.net
β-KetosulfonesAcetic acid, reflux2-Arylbenzimidazole researchgate.net

Formation of Other Heterocyclic Fused Systems (e.g., Benzodiazepines, Quinoxalines)

The synthetic utility of the o-phenylenediamine moiety extends beyond five-membered rings to the formation of larger, seven-membered heterocycles and other fused systems.

Quinoxalines: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for quinoxaline (B1680401) synthesis. nih.gov This reaction is typically high-yielding and can be performed under mild conditions, sometimes catalyzed by acids or metal catalysts. nih.govnih.govorganic-chemistry.orgresearchgate.net Reacting this compound with reagents like benzil (B1666583) (1,2-diphenylethane-1,2-dione) would produce the corresponding 6-(1H-tetrazol-1-yl)-2,3-diphenylquinoxaline. In-situ generation of the dicarbonyl compound from precursors like α-hydroxy ketones is also a common strategy. researchgate.net

Benzodiazepines: These seven-membered rings are typically formed by condensing o-phenylenediamines with β-dicarbonyl compounds, α,β-unsaturated ketones, or ketones. rsc.orgnih.gov For example, reaction with a β-diketone like acetylacetone (B45752) would lead to a 1,5-benzodiazepine derivative. semanticscholar.org A variety of catalysts, including Lewis acids (BF₃-etherate, Yb(OTf)₃) and solid acid catalysts (zeolites), have been employed to facilitate these cyclocondensation reactions under mild conditions. nih.govijtsrd.com The reaction of this compound would yield benzodiazepines bearing a tetrazole substituent, merging two pharmacologically important heterocycles.

Reagent ClassCatalyst/ConditionsHeterocyclic ProductRef
1,2-Diketones (e.g., Benzil)Toluene (B28343), room temp, AlCuMoVP catalystQuinoxaline nih.gov
α-Hydroxy KetonesI₂, DMSO, room tempQuinoxaline researchgate.net
Ynones (alkyne ketones)Base-promoted, metal-freeQuinoxaline organic-chemistry.org
Ketones (cyclic/acyclic)H-MCM-22, acetonitrile, room temp1,5-Benzodiazepine nih.gov
β-Diketones/β-Ketoestersp-TSA/celite, heat1,5-Benzodiazepine semanticscholar.org
α,β-Unsaturated KetonesZeolite MCM-41, microwave1,5-Benzodiazepine ijtsrd.com

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies and Property Modulation

The this compound scaffold is a prime candidate for derivatization in medicinal chemistry programs aimed at developing new therapeutic agents. Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's structure to understand how different functional groups and their positions influence biological activity. mdpi.comresearchgate.net

The three distinct regions of the molecule—the tetrazole ring, the benzene ring, and the diamine functionality (or its cyclized derivatives)—can be independently modified.

Tetrazole Ring: The N-H of the tetrazole ring in 5-substituted tetrazoles can form key hydrogen bonds with biological targets. acs.org In 1,5-disubstituted tetrazoles, the nitrogen atoms at positions 3 and 4 are primary hydrogen bond acceptors. acs.orgnih.gov

Benzene Ring: Substituents can be introduced onto the benzene ring to modulate properties like lipophilicity, electronic character, and steric profile. For example, in a related series of tetrazolyl-phenylamides, introducing halogen atoms or methoxy (B1213986) groups at specific positions on the phenyl ring significantly impacted their potency as GPR35 agonists.

Diamine Functionality: As detailed in the sections above, the diamine is most often used as a handle to build new heterocyclic rings (benzimidazoles, quinoxalines, etc.). The substituents introduced during these cyclization reactions (e.g., the R-group at the 2-position of a benzimidazole) provide a major vector for SAR exploration. nih.govmdpi.com

By systematically creating libraries of compounds with variations at these positions, researchers can map the chemical space and identify the structural features required for optimal potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.netnih.gov

Modification SiteType of DerivatizationPurpose in SARRepresentative References
Diamine GroupCondensation with aldehydes/acidsForm benzimidazoles with diverse C2-substituents nih.govmdpi.com
Diamine GroupCondensation with diketonesForm quinoxalines/benzodiazepines with varied substitution patterns nih.govnih.govnih.gov
Benzene RingElectrophilic substitution (e.g., halogenation)Modulate lipophilicity and electronic interactions researchgate.net
Tetrazole RingN-Alkylation/Arylation (on related scaffolds)Alter H-bonding capacity and steric bulk nih.govorganic-chemistry.org

Coordination Chemistry of Tetrazole Containing Benzenediamine Ligands

Ligand Design and Diverse Coordination Modes of Tetrazoles (e.g., via N1, N2, N4 Atoms)

The design of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine as a ligand is notable for its multiple potential coordination sites. The tetrazole ring itself is a highly versatile coordinating group, capable of binding to metal ions in several different modes. unimi.itarkat-usa.org The deprotonated tetrazolate anion can coordinate through any of its four nitrogen atoms, and it is well-documented to act as a monodentate, bidentate, or bridging ligand. unimi.it

Specifically, coordination can occur via the N1, N2, or N4 atoms of the tetrazole ring. The N1 and N2 positions are part of the tetrazole ring's formal double bonds, while the N4 atom is typically considered more basic. The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the solvent system used, and the presence of other coordinating anions. arkat-usa.org Furthermore, the tetrazole ring can act as a bridging ligand, connecting two or more metal centers to form coordination polymers of one, two, or three dimensions. unimi.it

In addition to the tetrazole moiety, the 1,2-benzenediamine portion of the molecule offers a classic bidentate chelate site. The two adjacent amino groups can coordinate to a single metal ion, forming a stable five-membered ring. This chelation is a common and well-understood feature in coordination chemistry and generally leads to thermodynamically stable complexes. The interplay between the chelating diamine and the versatile tetrazole group would be a key feature of this ligand's coordination chemistry.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt.

Transition Metal Complexes (e.g., Zn(II), Cd(II), Hg(II), Mn(II), Co(II), Ni(II), Cu(II), Pd(II), Pt(II), Ag(I))

A wide range of transition metal complexes could be anticipated. For instance, metals that commonly form stable complexes with nitrogen-donor ligands, such as those listed, would be expected to react readily with this compound. The resulting complexes could be simple mononuclear species, where one ligand coordinates to one metal center, or more complex polynuclear structures and coordination polymers. The formation of coordination polymers with metals like Zn(II) and Cd(II) is a well-documented phenomenon for tetrazole-containing ligands. unimi.it The structure of these complexes would likely be determined using single-crystal X-ray diffraction, which would provide definitive information on the coordination environment of the metal ion and the bonding mode of the ligand.

Lanthanide Coordination Compounds and Photoluminescent Properties

Lanthanide ions are known for their characteristic and sharp emission bands, making their coordination compounds of great interest for applications in lighting, displays, and sensing. nih.gov The this compound ligand, with its aromatic and heterocyclic components, could potentially act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, leading to sensitized luminescence. The efficiency of this energy transfer would depend on the relative energy levels of the ligand's triplet state and the emissive state of the lanthanide ion. The synthesis of lanthanide complexes would typically be carried out in a similar manner to the transition metal complexes, often using lanthanide nitrate or chloride salts.

Spectroscopic (e.g., IR, UV-Vis, Mössbauer) and Magnetic Characterization of Metal Complexes

The characterization of any new metal complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be invaluable for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the N-H bonds of the diamine and the C=N and N=N bonds of the tetrazole ring upon coordination would provide clear evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the case of transition metal complexes. Shifts in the absorption bands of the ligand upon coordination can also be indicative of complexation.

Mössbauer Spectroscopy: For iron-containing complexes, Mössbauer spectroscopy would be a powerful tool to determine the oxidation state and spin state of the iron center.

Magnetic Characterization: The magnetic properties of complexes with paramagnetic metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)) would be of significant interest. nih.gov Techniques such as magnetometry would be used to measure the magnetic susceptibility of the complexes as a function of temperature. This data can provide insights into the electronic structure of the metal ion and any magnetic interactions between metal centers in polynuclear complexes.

Applications in Catalysis Science with Metal-Tetrazole Complexes

Metal-tetrazole complexes have shown promise in the field of catalysis. researchgate.net For example, metal-organic frameworks (MOFs) containing tetrazole linkers have been investigated as catalysts for various organic transformations. Given the presence of both Lewis basic nitrogen atoms and potentially catalytically active metal centers, complexes of this compound could be explored as catalysts. The benzenediamine moiety could also play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic activity. Potential applications could include oxidation reactions, C-C coupling reactions, and CO2 conversion. nih.gov

Advanced Research Applications of 4 1h Tetrazol 1 Yl 1,2 Benzenediamine and Its Derivatives

Biomedical and Pharmaceutical Research

The tetrazole moiety is a prominent feature in numerous clinically approved drugs, valued for its metabolic stability and its role as a bioisostere of the carboxylic acid group. tandfonline.com This has spurred extensive research into derivatives of 4-(1H-tetrazol-1-yl)-1,2-benzenediamine for various therapeutic applications.

Angiotensin II Receptor Antagonism and Antihypertensive Research

The tetrazole ring is a cornerstone in the design of nonpeptidic angiotensin II type 1 (AT1) receptor antagonists, a major class of antihypertensive drugs. nih.gov The renin-angiotensin system (RAS) is crucial in regulating blood pressure, and the octapeptide angiotensin II (Ang II) is a potent vasoconstrictor. primescholars.com By blocking the AT1 receptor, these drugs effectively lower blood pressure. primescholars.com

Several blockbuster antihypertensive drugs, known as "sartans," incorporate a tetrazole ring which acts as a bioisosteric replacement for a carboxylic acid. tandfonline.com This substitution is critical for oral efficacy, as seen in the development of losartan (B1675146), where the tetrazole derivative proved effective after oral administration while its carboxylic acid counterpart did not. nih.gov The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can enhance bioavailability. nih.govacs.org

Research has focused on synthesizing new derivatives that leverage this principle. Studies on N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives showed remarkable antihypertensive activity compared to the standard drug losartan. primescholars.com Similarly, ester derivatives of valsartan (B143634), another tetrazole-containing antihypertensive, have been synthesized and evaluated, with some analogs showing significant potential in lowering blood pressure. mdpi.com The development of pyrazole (B372694) derivatives bearing the 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety has also led to compounds with potent oral antihypertensive activity. nih.gov A newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been shown to reduce blood pressure in spontaneously hypertensive rats, with its mechanism involving the NO/cGMP pathway. nih.gov

Table 1: Examples of Tetrazole Derivatives in Antihypertensive Research

Compound Class Key Structural Feature Research Finding Reference(s)
Sartan Drugs (e.g., Losartan) Biphenyl-tetrazole moiety Tetrazole is a key bioisostere for carboxylic acid, crucial for oral activity and receptor binding. tandfonline.comnih.gov
Substituted Benzimidazoles Biphenyl-tetrazole backbone Showed significant AT1 receptor antagonist activity, comparable to losartan. primescholars.com
Pyrazole Derivatives 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety Demonstrated potent oral antihypertensive effects in animal models. nih.gov
Valsartan Ester Derivatives Ester linkage on valsartan scaffold Retained antihypertensive potential while showing significant free radical scavenging. mdpi.com

Antimicrobial Agent Development (Antibacterial, Antifungal, Antiviral, Antimycobacterial, Antiparasitic)

The tetrazole scaffold is a fertile ground for the discovery of new antimicrobial agents, with numerous derivatives exhibiting a wide spectrum of activity. isfcppharmaspire.com Clinically used antibiotics such as ceftezole (B193878) and cefamandole (B1668816) contain a tetrazole ring, highlighting the potential of this heterocycle in combating bacterial infections. tandfonline.com

Antibacterial: Research has shown that tetrazole derivatives can possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms. tandfonline.com The introduction of a tetrazole group into thiourea (B124793) derivatives has been found to increase their antimicrobial activity. nih.gov Some novel tetrazole-based compounds have demonstrated potent inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. nih.gov The proposed mechanism for some derivatives involves the inhibition of essential enzymes like DNA topoisomerase IV and gyrase. nih.gov

Antifungal: Several tetrazole-containing compounds, including oteseconazole (B609789) and quilseconazole, are used clinically as antifungal agents, demonstrating the effectiveness of this scaffold against fungal pathogens. tandfonline.com

Antiviral: Derivatives of tetrazole have been investigated for their antiviral properties. In one study, nonannulated tetrazolylpyrimidines were synthesized and tested against the H1N1 subtype of the influenza A virus. nih.gov The compound {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid showed moderate anti-influenza activity with very low cytotoxicity, resulting in a selectivity index twice as high as the reference drug rimantadine. nih.gov

Antiparasitic: In the search for new antimalarial drugs, bioisosteric replacement of a carboxylic acid with a tetrazole ring in glutathione (B108866) reductase inhibitors led to compounds with improved antiplasmodial properties, although some tetrazole analogs showed poor activity due to instability in solution. acs.org

Anticancer Activity Mechanisms and Therapeutic Potential

The tetrazole moiety is present in the anticancer drug letrozole (B1683767) and is a feature of many experimental compounds with promising anticancer activity. tandfonline.com Derivatives of this compound and related structures have been explored for their ability to inhibit cancer cell growth through various mechanisms.

One key strategy involves the bioisosteric replacement of other heterocyclic rings with a tetrazole. In a recent study, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer activity. researchgate.netnih.gov The resulting compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, inhibited the growth of chronic myeloid leukemia (K-562) cells at nanomolar concentrations (IC₅₀ of 56.4 nM). researchgate.netnih.govresearchgate.net The mechanism of action for this lead compound was found to involve the induction of DNA damage (single-strand breaks) and apoptosis. researchgate.netnih.gov

Other research has pointed to the ability of tetrazole derivatives to induce apoptosis through mitochondrial dysfunction and caspase activation. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the tetrazole scaffold, have also shown potent antiproliferative activity against human breast adenocarcinoma cells (MCF-7). nih.gov

Table 2: Selected Tetrazole Derivatives with Anticancer Activity

Compound Cancer Cell Line(s) Key Finding Mechanism of Action Reference(s)
N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide K-562 (Leukemia), UACC-62 (Melanoma) Highly potent cytotoxicity at nanomolar concentrations (IC₅₀ = 56.4 nM for K-562). Induces DNA damage and apoptosis. researchgate.netnih.gov
4-(1H-tetrazol-1-yl)benzohydrazide derivatives General cancer cells Potential to induce apoptosis. Mitochondrial dysfunction and caspase activation.

Anti-inflammatory and Analgesic Investigations

Derivatives containing the tetrazole ring have been evaluated for their potential to treat inflammatory conditions. In vivo studies on animal models have demonstrated that certain tetrazole derivatives can significantly reduce inflammation markers, indicating their potential utility in addressing inflammatory diseases. While the specific compound this compound was not the focus of these particular studies, the findings for related tetrazole structures suggest a promising avenue for future research into its derivatives for anti-inflammatory applications.

Bioisosteric Replacement Strategies in Drug Design

One of the most powerful applications of the tetrazole ring in medicinal chemistry is its use as a bioisostere for the carboxylic acid group. tandfonline.com A bioisosteric replacement involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties.

The 1H-tetrazole ring is an effective mimic of the carboxylic acid moiety for several reasons:

Acidity: The pKa of a 5-substituted 1H-tetrazole is approximately 4.5, which is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. cambridgemedchemconsulting.com

Lipophilicity: Tetrazolate anions are generally more lipophilic than the corresponding carboxylates. nih.govacs.org This can lead to better membrane penetration and improved oral bioavailability. rsc.org

Metabolic Stability: The tetrazole ring is metabolically stable and resistant to many of the biotransformations that carboxylic acids can undergo. tandfonline.com This can reduce the risk of metabolism-related liabilities, such as the formation of reactive acyl glucuronides. cambridgemedchemconsulting.com

Hydrogen Bonding: The tetrazole ring can participate in hydrogen bonding interactions similar to those of a carboxylic acid. nih.govcambridgemedchemconsulting.com

This strategy has been successfully employed in the development of angiotensin II receptor antagonists like losartan and in the optimization of inhibitors for other targets, such as Myeloid Cell Leukemia 1 (MCL-1), where tetrazole-containing compounds showed similar or better binding affinity than their carboxylic acid parent compounds. nih.govrsc.org

Materials Science and Engineering

Beyond its biomedical importance, the tetrazole ring's unique chemical properties, particularly its high nitrogen content, make it a valuable component in materials science. Tetrazole derivatives are investigated as high-energy materials, finding potential use as environmentally benign gas generators, rocket propellants, and explosives due to their high heat of formation and relative stability. nih.gov

Research into bistetrazole derivatives has focused on creating new high-energy-density materials (HEDMs). By engineering the structure to include features like unsaturation between tetrazole rings, researchers can enhance the planarity of the molecule, which in turn increases its crystal density. rsc.org A notable example is (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), which exhibits a remarkably high density (1.91 g cm⁻³) and a calculated detonation velocity (9017 m s⁻¹) superior to that of the conventional explosive RDX. rsc.org This demonstrates the potential of tetrazole-based scaffolds in the development of next-generation energetic materials.

Development of Novel Polymeric Materials and Building Blocks

The tetrazole moiety is increasingly recognized as a versatile building block for the construction of both discrete and polymeric assemblies. researchgate.net Its ability to offer multiple coordination sites allows for the formation of unique and functional architectures in polymer science. researchgate.net Derivatives of this compound are particularly promising as monomers for the synthesis of high-performance polymers such as polyimides. The diamine functionality of the 1,2-benzenediamine portion can readily undergo polycondensation reactions with various dianhydrides to form poly(amic acid)s, which are then chemically or thermally imidized to produce polyimides.

These resulting polyimides often exhibit desirable properties such as high thermal stability, good solubility in organic solvents, and the ability to form flexible, transparent films. For instance, polyimides derived from diamines containing ortho-catenated aromatic rings have shown 5% weight loss at temperatures as high as 380°C. acs.org The incorporation of the tetrazole ring into the polymer backbone can further enhance properties like thermal resistance and nitrogen content.

The development of multifunctional nanomaterials often relies on the precise control over the molecular structure of the polymer building blocks. digitellinc.com The unique structure of this compound and its derivatives makes them ideal candidates for creating tailor-made block copolymers with complex architectures, which are essential for transferring specific functionalities to the final material. digitellinc.com Research has demonstrated the synthesis of nitrogen-decorated polymers through methods like thiol-ene polymerization of tetrazole-containing monomers, leading to materials with potential applications ranging from biomaterials to energy storage. researchgate.net

The following table summarizes the properties of polyimides synthesized from diamines structurally related to this compound, highlighting their potential as high-performance materials.

Polymer TypeMonomersKey Properties
Aromatic Polyimide4-Methyl-1,2-phenylene bis(4-aminobenzoate) and 4,4'-hexafluoroisopropylidenediphthalic anhydrideSoluble in NMP, forms flexible, transparent films, 5% weight loss at 380°C. acs.org
Photoactive Polyimides5,5′-(9-octyl-carbazole-3,6-diyl)bis[4-phenyl-2-(4-amino-phenyl)-1H-imidazole] and various aromatic dianhydridesSoluble in polar aprotic solvents, Tg values of 312–330°C, 10% weight loss at 475–495°C. nih.gov
Thermally Stable PolyimidesN-(4-(9H-carbazol-9-yl)phenyl)-3,5-diaminobenzamide and aromatic tetracarboxylic acid dianhydridesSoluble in various organic solvents, Tg in the range of 277–288°C, 10% weight loss above 524°C. africanjournalofbiomedicalresearch.com

Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The design of molecules with large hyperpolarizability is a key focus in this area. "Push-pull" systems, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are a common strategy for achieving high NLO responses.

Tetrazole derivatives have emerged as interesting candidates for NLO materials. Research into push-pull compounds based on a tetrazole framework has shown that their photophysical and NLO properties can be tuned by modifying substituents. digitellinc.com These molecules have been investigated using techniques such as UV-Vis and fluorescence spectroscopy, with their first hyperpolarizability (a measure of NLO activity) being determined through methods like the solution-based hyper-Rayleigh scattering technique. digitellinc.com

One study reported a tetrazole derivative that exhibits frequency doubling of incident laser light, a hallmark of second-order NLO activity. researchgate.net This effect is attributed to the specific crystalline arrangement of the molecules, which can be influenced by intermolecular interactions such as hydrogen bonding. researchgate.net The design of acridone-based derivatives has also demonstrated that extending the π-system can lead to excellent third-order NLO properties. researchgate.net While direct studies on this compound for NLO applications are not extensively documented, its structure, which combines a potentially electron-donating diamine group with an electron-withdrawing tetrazole ring, suggests it could serve as a valuable scaffold for designing novel push-pull NLO materials.

Luminescent Materials Development

The development of luminescent materials is a burgeoning field with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bioimaging. Tetrazole derivatives have shown significant promise in the creation of novel luminescent compounds, particularly coordination polymers and complexes.

The in-situ synthesis of tetrazole-containing ligands in the presence of metal ions has proven to be an effective strategy for creating luminescent coordination polymers. For example, zinc coordination polymers with tetrazolyl ligands have been synthesized and their luminescent properties investigated. researchgate.net Some of these materials exhibit strong blue fluorescent emission in the solid state at room temperature. researchgate.net

Copper(I) complexes with pyridyl/pyrimidinyl tetrazole chelating ligands have also been developed as stimuli-responsive luminescent materials. globethesis.com These complexes can exhibit mechanochromic and vapochromic luminescence, where their emission color or intensity changes in response to mechanical grinding or exposure to solvent vapors. globethesis.com This behavior is often attributed to changes in the molecular stacking and intermolecular interactions within the crystal lattice. globethesis.com

Furthermore, tetrazole derivatives have been incorporated into highly conjugated systems with other heterocyclic rings, such as s-tetrazine and 4H-1,2,4-triazole, to produce compounds with strong fluorescence emission and high quantum yields. nih.govnih.gov The luminescent properties of these molecules can be tuned by introducing different substituents, allowing for the rational design of materials with specific emission characteristics. mdpi.com A tetrazole derivative has also been designed as a fluorescent "turn-on" sensor for specific metal ions, demonstrating the versatility of this scaffold in luminescent material design. rsc.org

Luminescent MaterialCompositionLuminescent Properties
Zinc Coordination Polymer[Zn(4-MPTZ)2] (4-MPTZ = 5-(4-methylphenyl)tetrazole)Exhibits luminescent properties. researchgate.net
Cadmium Coordination ComplexCd(L)22] ⋅ 2H2O (HL = a complex pyrazole-tetrazole ligand)Strong blue fluorescent emission at λmax = 451 nm in the solid state. researchgate.net
Binuclear Copper(I) ComplexesPyridyl/pyrimidinyl tetrazole and bisphosphine ligandsMechanochromic and vapochromic luminescence. globethesis.com
Conjugated s-Tetrazine Derivative3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazineStrong fluorescence emission with a high quantum yield. nih.gov

Energetic Materials Research and Insensitivity Evaluation

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make it a key component in the development of advanced energetic materials. researchgate.netmdpi.com Tetrazole-based compounds are often explored as replacements for traditional explosives like TNT and RDX, with the goal of achieving higher performance while improving safety and reducing environmental impact. rsc.org

Research in this area focuses on synthesizing new energetic materials by incorporating tetrazole functionalities into various molecular frameworks, often in combination with other energetic groups such as nitro (-NO2) or nitramine (-NHNO2) groups. researchgate.netrsc.org A key objective is to create materials that are not only powerful but also thermally stable and insensitive to mechanical stimuli like impact and friction. nih.gov

Studies have shown that incorporating the tetrazole functionality into fused-ring systems can lead to energetic materials with excellent thermal stability and remarkable low sensitivities. nih.gov For example, a series of energetic materials based on a 3,6-dinitropyrazolo-[4,3-c]pyrazole framework featuring tetrazole substituents exhibited high decomposition temperatures and insensitivity to impact and friction. nih.gov Similarly, energetic salts based on furazan-functionalized tetrazolates have been synthesized and shown to possess excellent thermal stabilities. researchgate.net

The insensitivity of these materials is a critical factor for their practical application. Statistical modeling approaches, using data from quantum mechanical calculations, are being developed to predict the decomposition temperature and impact sensitivity of structurally diverse tetrazoles. nih.gov These models provide valuable insights into the relationships between molecular structure and energetic properties, aiding in the rational design of safer and more effective energetic materials. nih.gov

Energetic CompoundKey FeaturesPerformance/Safety
3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) and its ionic derivativesFused-ring energetic materials with tetrazole functionality. nih.govHigh thermal stability (up to 329°C), low sensitivity to impact (>20 J) and friction (>360 N). nih.gov
Furazan-functionalized tetrazolate-based energetic saltsEnergetic salts with a furazan (B8792606) core. researchgate.netExcellent thermal stabilities and high positive heats of formation. researchgate.net
N-rich energetic materials based on a triazole–tetrazole systemLarge conjugated systems and extensive hydrogen bonds. rsc.orgOne derivative showed a decomposition temperature of 302°C and a detonation velocity of 9341 m s−1. rsc.org

Chemo-sensing and Analytical Applications

The ability of the tetrazole ring and its associated functional groups to selectively interact with specific ions or molecules has led to their application in the development of chemosensors. These sensors are designed to produce a detectable signal, such as a change in color or fluorescence, upon binding with the target analyte.

A notable example is the development of a highly specific tetrazole-based chemosensor for the fluoride (B91410) ion. nih.gov This sensor utilizes an intramolecular proton transfer mechanism within the tetrazole functional group to achieve its selectivity. nih.gov The interaction with fluoride ions leads to a distinct colorimetric and fluorescent response, allowing for its detection.

Tetrazole derivatives have also been engineered to act as fluorescent "turn-on" sensors for metal ions. For instance, a tetrazole derivative of naphthalenol has been synthesized to selectively detect Al(III) and Zn(II) ions. researchgate.netrsc.org The binding of these metal ions to the sensor molecule inhibits an excited-state intramolecular proton transfer (ESIPT) process, resulting in a significant enhancement of fluorescence. researchgate.netrsc.org Such sensors have potential applications in bioimaging, as demonstrated by their use in detecting intracellular Al(III) and Zn(II) ions in HeLa cells. rsc.org

The general applicability of tetrazole-based compounds as metal sensors stems from their ability to form stable complexes with various metal ions through coordination. africanjournalofbiomedicalresearch.com This property is also exploited in analytical chemistry for the removal of heavy metal ions from solutions. mdpi.comresearchgate.net

Agricultural Chemistry and Crop Protection Applications

In the field of agricultural chemistry, tetrazole derivatives have been investigated for their potential as active ingredients in herbicides, fungicides, and plant growth regulators. mdpi.comresearchgate.net The tetrazole ring is often incorporated into molecules to enhance their biological activity and metabolic stability.

Structure-activity relationship (SAR) studies have been conducted on tetrazole urea (B33335) herbicides to understand how different chemical modifications affect their herbicidal efficacy. acs.org These studies are crucial for optimizing the molecular structure to achieve high potency against target weeds while minimizing effects on crops.

The tetrazole moiety is also found in some commercial pesticides. africanjournalofbiomedicalresearch.com Furthermore, research has been conducted to evaluate the bacterial and fungal activity of newly synthesized tetrazole derivatives. journalajocs.comekb.eg Some of these compounds have shown significant inhibitory action against pathogenic bacteria and fungi, indicating their potential for development as new crop protection agents. journalajocs.com

Corrosion Inhibition Applications for Metal Surfaces

The corrosion of metals is a significant industrial problem, and the use of organic corrosion inhibitors is a common and cost-effective solution. Tetrazole derivatives have proven to be highly effective corrosion inhibitors for a variety of metals, including mild steel and copper, particularly in acidic environments. acs.orgresearchgate.net

The effectiveness of tetrazole compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active corrosion sites. acs.org This adsorption can occur through the heteroatoms (nitrogen) in the tetrazole ring, which have lone pairs of electrons that can coordinate with the metal atoms. acs.org The presence of aromatic rings in the inhibitor molecule can also contribute to the adsorption process through π-electron interactions.

Numerous studies have investigated the corrosion inhibition properties of various tetrazole derivatives. For example, 2,5-disubstituted tetrazoles have shown high corrosion inhibition efficiencies for mild steel in hydrochloric acid, with some derivatives achieving up to 94.6% inhibition at low concentrations. acs.org Similarly, 1-phenyl-1H-tetrazole-5-thiol has been reported as a highly effective mixed-type corrosion inhibitor for Q235 steel in HCl, with an inhibition efficiency of 97.1% at a 5 mM concentration. researchgate.net

Theoretical studies using density functional theory (DFT) and molecular dynamics simulations have been employed to understand the relationship between the molecular structure of tetrazole derivatives and their inhibition efficiency. researchgate.netacs.org These studies have shown that factors such as the presence of electron-donating groups and the orientation of the molecule on the metal surface can significantly influence its performance as a corrosion inhibitor. acs.org

Corrosion InhibitorMetalCorrosive MediumInhibition Efficiency
2,5-disubstituted tetrazolesMild Steel1 M HClUp to 94.6% at 10-4 M acs.org
1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT)CopperHNO397.5% at 10-3 M researchgate.net
2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-oneCarbon Steel1.0 M HClUp to 94.02% imist.ma
1-Phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1 M HCl97.1% at 5 mM researchgate.net
1-Phenyl-1H-tetrazol (PHT)X65 Steel0.5 M H2SO492.1% at 1 mM researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

A primary challenge in the advancement of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine chemistry is the development of more efficient, selective, and sustainable synthetic protocols. Current synthetic strategies often involve multi-step procedures that may utilize hazardous reagents or require harsh reaction conditions. beilstein-journals.orgresearchgate.net

Future research should prioritize the following:

Green Chemistry Approaches: Exploration of environmentally benign solvents, such as water or ionic liquids, and the use of nanoparticle catalysts (e.g., functionalized Fe3O4 or boehmite) can lead to cleaner and more efficient syntheses. rsc.orgrsc.org Nanocatalysts, in particular, offer advantages like high surface area, easy recovery, and reusability, which align with the principles of sustainable chemistry. rsc.org

Continuous-Flow Synthesis: The adoption of continuous-flow microreactor technology presents a promising avenue for the safe and scalable synthesis of tetrazole derivatives. scispace.com This methodology allows for precise control over reaction parameters, minimizes the hazards associated with intermediates like hydrazoic acid (HN3), and can facilitate higher yields and purity. scispace.com For instance, a flow process can enable reactions at elevated temperatures and pressures with minimal risk, leading to high-throughput production. scispace.com

Synthesis StrategyPotential AdvantagesKey Challenges
Green Nanocatalysis High efficiency, reusability, reduced waste, mild reaction conditions. rsc.orgrsc.orgCatalyst leaching, long-term stability, cost of novel nanomaterials. rsc.org
Multicomponent Reactions Step economy, operational simplicity, rapid generation of diverse derivatives. beilstein-journals.orgresearchgate.netnih.govOptimization of reaction conditions for complex substrates, purification of products. beilstein-journals.org
Continuous-Flow Synthesis Enhanced safety, scalability, precise process control, high yields. scispace.comInitial setup cost, potential for channel clogging, engineering for specific reactions. scispace.com

In-depth Mechanistic Studies of Biological Activities and Structure-Activity Relationships

While the tetrazole and benzenediamine scaffolds are known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific mechanisms of action for this compound are not fully elucidated. nih.govnih.govresearchgate.netrsc.org A critical area for future research is the detailed investigation of its biological targets and the corresponding structure-activity relationships (SAR).

Key research directions include:

Target Identification and Validation: Employing advanced chemical biology techniques to identify the specific enzymes, receptors, or cellular pathways modulated by the compound. For example, studies on related tetrazole derivatives have identified targets like cyclooxygenase (COX-2), TNF-α, and bacterial DNA topoisomerase IV and gyrase. nih.govnih.gov

Systematic SAR Studies: Synthesizing a library of derivatives by modifying the substituents on both the tetrazole and benzene (B151609) rings to systematically probe how structural changes affect biological potency and selectivity. researchgate.netnih.govnih.gov This involves exploring the impact of electronic and steric properties on target binding. researchgate.net

Mechanistic Elucidation: Utilizing techniques such as X-ray crystallography of ligand-protein complexes, kinetic enzyme assays, and cellular imaging to understand the precise binding modes and the downstream effects of target modulation. nih.govnih.gov Such studies are crucial to move from a lead compound to a potential therapeutic agent. nih.gov

Exploration of Advanced Coordination Architectures and Their Functional Properties

The presence of multiple nitrogen atoms in the tetrazole ring and the two adjacent amino groups in the benzenediamine moiety makes this compound a highly versatile ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.itrsc.org The deprotonated tetrazolate anion can coordinate to metal ions in various modes, bridging multiple metal centers to form diverse and stable architectures. unimi.itresearchgate.net

Future investigations should focus on:

Multifunctional Ligand Design: The compound can act as a multifunctional ligand, combining the coordination potential of both the tetrazole and diamine groups. Research is needed to explore how different metal ions (e.g., lanthanides, transition metals) interact with these distinct donor sites to form novel topologies. unimi.itrsc.org

Functional Materials: The resulting CPs and MOFs could exhibit interesting functional properties, such as luminescence, magnetism, catalysis, or gas storage. mdpi.comunimi.itnih.gov For instance, incorporating emissive metal centers or photoluminescent co-ligands could lead to new sensory materials. nih.govtuwien.at

Structural Tuning: A significant challenge lies in controlling the final structure of the coordination compound. This can be influenced by factors such as the choice of metal ion, counter-anions, solvents, and co-ligands. nih.gov Systematic studies are required to understand these structure-directing effects and to predictably tune the properties of the resulting materials. nih.gov

Coordination FeaturePotential ApplicationResearch Focus
Versatile Tetrazole Binding Gas Storage, CatalysisSynthesis of porous MOFs with accessible metal sites. unimi.it
Luminescent Properties Chemical Sensing, OptoelectronicsIntegration of lanthanide ions or fluorescent co-ligands. nih.gov
Magnetic Exchange Molecular MagnetsDesign of frameworks with controlled metal-metal distances.

Computational Design and Predictive Modeling of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel derivatives of this compound. acs.orgcapes.gov.br These methods can provide critical insights into molecular properties and interactions, guiding synthetic efforts and reducing the need for extensive empirical screening.

Future computational work should encompass:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, heats of formation, and geometric structures of the parent compound and its derivatives. capes.gov.brcapes.gov.br This information is valuable for understanding reactivity and stability.

Molecular Docking and Dynamics: Performing molecular docking studies to predict the binding modes of derivatives within the active sites of biological targets. nih.govnih.govnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these ligand-protein complexes over time under physiological conditions. acs.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical correlation between the structural features of a series of derivatives and their observed biological activity. academie-sciences.fr This predictive tool can help prioritize the synthesis of new compounds with potentially enhanced potency.

Scale-Up Methodologies and Translational Research for Potential Industrial and Pharmaceutical Applications

For any promising compound, the transition from laboratory-scale synthesis to industrial production presents a significant hurdle. Likewise, translating a biologically active molecule into a viable therapeutic or industrial product requires extensive research and development.

Key challenges and research directions include:

Process Optimization and Scale-Up: Developing robust and cost-effective synthetic routes that can be safely scaled up to produce kilogram or larger quantities of the compound. researchgate.net This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and ensuring consistent product quality. beilstein-journals.orgscispace.com The development of scalable multicomponent reactions or continuous-flow processes is particularly relevant here. beilstein-journals.orgscispace.com

Preclinical Development: For derivatives identified as potential drug candidates, extensive preclinical studies are necessary. While outside the strict scope of dosage and safety profiles, this research area involves evaluating the metabolic stability and pharmacokinetic properties of the compounds. nih.govnih.gov Understanding how the molecule is absorbed, distributed, metabolized, and excreted is crucial for its development.

Material Science Applications: For derivatives designed for materials applications (e.g., as part of coordination polymers or energetic materials), research must focus on characterizing their bulk properties, such as thermal stability, mechanical strength, and performance under operational conditions. acs.orgwikipedia.org This involves moving from single-crystal characterization to the analysis of bulk materials suitable for real-world applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-Tetrazol-1-yl)-1,2-benzenediamine?

  • Answer : A typical method involves condensation reactions using substituted aldehydes under reflux conditions. For example, derivatives of this compound (e.g., J2 and J3) were synthesized by reacting tetrazole derivatives with aromatic aldehydes in absolute ethanol, catalyzed by glacial acetic acid, followed by reflux for 4 hours and solvent evaporation . Alternative routes may involve cyclization of precursor amines with nitriles or azides under acidic conditions.

Q. How is this compound characterized spectroscopically?

  • Answer : Key techniques include:

  • FTIR : Peaks at ~1560 cm⁻¹ (C=N stretching of tetrazole) and ~3300 cm⁻¹ (N-H stretching of aniline) .
  • ¹H NMR : Signals at δ 12.58–12.61 (tautomeric OH group) and δ 10.25–10.26 (azomethine proton of tetrazole) .
  • ¹³C NMR : Peaks at ~142 ppm (tetrazole ring carbons) and ~169 ppm (carbonyl groups in derivatives) .

Q. What are the primary applications of this compound in biological research?

  • Answer : It serves as a precursor for antimicrobial agents. For example, derivatives like J2 and J3 exhibit binding affinity to bacterial targets (e.g., Klebsiella pneumoniae PDB ID:7BYE) via hydrophobic interactions and hydrogen bonding . It is also explored as a ligand in coordination chemistry due to its nitrogen-rich structure .

Advanced Research Questions

Q. How can tautomerism in the tetrazole ring affect NMR interpretation?

  • Answer : Tautomeric equilibria between 1H- and 2H-tetrazole forms can lead to split signals. In derivatives, the azomethine proton (δ ~10.25) and OH tautomer (δ ~12.58) are critical markers. Deuterated solvents and variable-temperature NMR can help resolve ambiguities .

Q. What computational methods are used to predict biological activity?

  • Answer : Molecular docking studies (e.g., AutoDock Vina) with protein targets (e.g., 7BYE) assess binding modes. For J2, interactions involve π-π stacking with Phe254 and hydrogen bonds with Arg213 and Asn211 . MD simulations further validate stability over 100 ns trajectories.

Q. How do substituents influence the antimicrobial efficacy of derivatives?

  • Answer : Substituents like thiophen-2-yl (J3) vs. 3,4-dimethoxyphenyl (J2) alter electron density and steric effects. J3 shows enhanced activity against Gram-negative bacteria due to improved membrane penetration, while J2 exhibits higher selectivity for Gram-positive strains .

Q. What strategies resolve contradictions in reported biological data?

  • Answer : Discrepancies may arise from:

  • Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates).
  • Purity : HPLC or LC-MS validation (≥95% purity) is essential.
  • Solubility : Use DMSO carriers with concentrations ≤1% to avoid cytotoxicity .

Methodological Notes

  • Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are recommended for refining high-resolution data .
  • Synthesis Scaling : Maintain stoichiometric ratios (1:1 aldehyde:amine) and avoid excess acid to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.